Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1548292-80-3
VCID: VC3106331
InChI: InChI=1S/C17H20N2O3/c1-2-22-16(21)17(8-10-18)9-11-19(13-15(17)20)12-14-6-4-3-5-7-14/h3-7H,2,8-9,11-13H2,1H3
SMILES: CCOC(=O)C1(CCN(CC1=O)CC2=CC=CC=C2)CC#N
Molecular Formula: C17H20N2O3
Molecular Weight: 300.35 g/mol

Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate

CAS No.: 1548292-80-3

Cat. No.: VC3106331

Molecular Formula: C17H20N2O3

Molecular Weight: 300.35 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate - 1548292-80-3

Specification

CAS No. 1548292-80-3
Molecular Formula C17H20N2O3
Molecular Weight 300.35 g/mol
IUPAC Name ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate
Standard InChI InChI=1S/C17H20N2O3/c1-2-22-16(21)17(8-10-18)9-11-19(13-15(17)20)12-14-6-4-3-5-7-14/h3-7H,2,8-9,11-13H2,1H3
Standard InChI Key GMMTUQKAOHKYSJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1(CCN(CC1=O)CC2=CC=CC=C2)CC#N
Canonical SMILES CCOC(=O)C1(CCN(CC1=O)CC2=CC=CC=C2)CC#N

Introduction

Physical and Chemical Properties

Structure and Identification

Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate (CAS: 1548292-80-3) is characterized by its distinct molecular structure featuring a piperidine ring with multiple functional groups. The compound has the molecular formula C₁₇H₂₀N₂O₃ and a molecular weight of 300.36 g/mol . Its IUPAC name is ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate, and it can be represented by the SMILES notation: CCOC(=O)C1(CC#N)CCN(CC2=CC=CC=C2)CC1=O .

The compound contains several key structural elements:

  • A piperidine ring with a carbonyl (oxo) group at position 3

  • A benzyl substituent on the nitrogen of the piperidine ring

  • A cyanomethyl group at position 4

  • An ethyl carboxylate group also at position 4

Physical Properties

Table 1 summarizes the key physical and chemical properties of Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate:

PropertyValue
Molecular FormulaC₁₇H₂₀N₂O₃
Molecular Weight300.36 g/mol
CAS Number1548292-80-3
MDL NumberMFCD28016256
Physical StateTypically available as a solid
Purity (commercial)Generally 95%

The compound's physical state can vary depending on purity and crystallization conditions. The presence of the cyano group enhances its reactivity, allowing it to participate in various chemical transformations .

Chemical Reactions

Reactivity Profile

Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate can undergo various chemical reactions, owing to the presence of multiple reactive functional groups:

  • Nitrile Transformations: The cyanomethyl group can undergo hydrolysis to form corresponding amides or carboxylic acids, or reduction to form primary amines.

  • Ester Reactions: The ethyl carboxylate group can participate in hydrolysis, transesterification, or amidation reactions.

  • Carbonyl Chemistry: The ketone functionality at position 3 can undergo nucleophilic additions, reductions, or condensation reactions.

  • N-Benzyl Modifications: The benzyl group on the nitrogen can be modified through various substitution reactions or removed through debenzylation procedures.

Reaction PartnerFunctional Group InvolvedPotential Transformation
Reducing agents (e.g., NaBH₄, LiAlH₄)Carbonyl, Nitrile, EsterReduction to alcohols, amines
NucleophilesCarbonyl, EsterAddition or substitution reactions
BasesAcidic protonsDeprotonation, enabling further functionalization
Hydrolytic agentsEster, NitrileHydrolysis to carboxylic acids, amides

Comparison with Similar Compounds

To better understand the unique properties and potential applications of Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate, it is valuable to compare it with structurally related compounds.

Structural Analogs

Table 3 presents a comparison of Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate with related compounds:

CompoundCAS NumberKey Structural DifferencesPotential Impact on Properties
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate41276-30-6Lacks cyanomethyl group; carboxylate at position 3Different reactivity profile and potential biological activity
Ethyl 1-benzyl-3-(cyanomethyl)-4-oxopiperidine-3-carboxylate1334414-48-0Cyanomethyl and carboxylate groups at position 3 instead of 4Altered spatial arrangement may affect receptor interactions
1-(Cyanomethyl)-2-oxopiperidine-4-carboxylic acid-Lacks benzyl group; has carboxylic acid instead of ethyl esterDifferent solubility profile and hydrogen bonding capabilities

Regioisomers and Their Significance

The position of functional groups on the piperidine ring significantly influences the compound's chemical behavior and potential biological activity. Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate, with its specific arrangement of the cyanomethyl group at position 4 and the carbonyl at position 3, may exhibit distinct properties compared to its regioisomers.

Analytical Characterization

Proper characterization of Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate is essential for confirming its identity and purity. Common analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information by examining the magnetic properties of specific nuclei within the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation.

  • Infrared (IR) Spectroscopy: Identifies functional groups through their characteristic absorption patterns.

  • High-Performance Liquid Chromatography (HPLC): Assesses purity and can be used for quantitative analysis.

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